
Tiotropium bromide hydrate
Übersicht
Beschreibung
Tiotropium bromide monohydrate is a long-acting antimuscarinic bronchodilator primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma . It acts mainly on M3 muscarinic receptors located in the airways to produce smooth muscle relaxation and bronchodilation . This compound is more specific for the subset of muscarinic receptors commonly found in the lungs than ipratropium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tiotropium bromide monohydrate involves the reaction of 2-thiophen-2-ylacetic acid with 3-oxa-9-azatricyclo[3.3.1.02,4]nonane-7-ol in the presence of a base, followed by bromination . The reaction conditions typically involve mild temperatures to avoid decomposition of the product .
Industrial Production Methods: Industrial production of tiotropium bromide monohydrate is optimized for scalability and efficiency. The process avoids elevated temperatures during reaction, purification, and drying stages to ensure product stability .
Analyse Chemischer Reaktionen
Synthetic Reactions
Tiotropium bromide hydrate is synthesized through multistep reactions involving quaternization, esterification, and crystallization. Key pathways include:
Quaternization of Scopine Derivatives
The primary synthesis route involves reacting scopine (a tropane alkaloid derivative) with methyl di(2-thienyl)glycolate (MDTG) under basic conditions, followed by N-methylation with methyl bromide ( ).
Degradation Reactions
This compound undergoes hydrolysis and oxidative metabolism:
Hydrolytic Degradation
The ester bond in tiotropium is cleaved non-enzymatically in aqueous media, forming N-methylscopine and dithienylglycolic acid (both pharmacologically inactive) ( ).
Degradation Pathway | Conditions | Products | References |
---|---|---|---|
Ester hydrolysis | pH 7.4, 37°C | N-methylscopine + dithienylglycolic acid | |
Oxidative metabolism | CYP450 enzymes (minor pathway) | Glutathione conjugates |
Photolytic Stability
Exposure to UV light induces decomposition, necessitating storage in opaque containers ( ).
Stability Data
Physicochemical properties influencing reactivity and stability:
Reaction Mechanisms in Drug Delivery
When administered via inhalation, ~40% of the dose undergoes local ester hydrolysis in the lungs, while the remainder is swallowed and metabolized in the gastrointestinal tract ( ).
Industrial-Scale Optimization
Wissenschaftliche Forschungsanwendungen
Management of Chronic Obstructive Pulmonary Disease (COPD)
Tiotropium is primarily indicated for the maintenance treatment of COPD. It helps alleviate symptoms such as breathlessness and improves quality of life for patients with this chronic condition. Clinical trials have demonstrated its effectiveness in reducing exacerbations and improving lung function.
- Efficacy : A study comparing tiotropium with aclidinium bromide showed that tiotropium significantly improved forced expiratory volume (FEV1) and health-related quality of life (HRQoL) in COPD patients .
Study | Intervention | Outcome |
---|---|---|
Aclidinium vs. Tiotropium | Aclidinium bromide (BID) vs. Tiotropium bromide (QD) | Significant improvement in FEV1 and HRQoL with Tiotropium |
Treatment of Asthma
Tiotropium is also used as an add-on therapy for moderate-to-severe asthma patients who are already on inhaled corticosteroids. Its long-acting properties provide sustained bronchodilation, which can be crucial during periods of exacerbation.
- Clinical Evidence : Research indicates that tiotropium can reduce asthma exacerbations when used alongside standard therapies .
Combination Therapies
Tiotropium is often combined with other medications to enhance therapeutic effects:
- With Olodaterol : The combination of tiotropium and olodaterol has been shown to provide superior bronchodilation compared to either drug alone, making it effective for COPD management .
Case Studies
Several case studies highlight the real-world applications and benefits of tiotropium:
- Case Study 1 : A 65-year-old male with severe COPD demonstrated improved lung function and reduced hospital visits after initiating tiotropium therapy.
- Case Study 2 : A pediatric patient with asthma showed significant improvement in symptom control when tiotropium was added to their existing treatment regimen.
Safety Profile
While generally well-tolerated, tiotropium can cause side effects such as dry mouth, headache, and potential cardiovascular issues in susceptible individuals. Monitoring is essential, especially in patients with pre-existing conditions .
Wirkmechanismus
Tiotropium bromide monohydrate exerts its effects by binding to M3 muscarinic receptors in the airways, leading to smooth muscle relaxation and bronchodilation . This action reduces bronchospasm and improves airflow in patients with COPD and asthma . The compound’s high specificity for lung muscarinic receptors enhances its therapeutic efficacy while minimizing systemic side effects .
Vergleich Mit ähnlichen Verbindungen
Ipratropium Bromide: Another antimuscarinic bronchodilator used in respiratory diseases.
Glycopyrrolate: A muscarinic antagonist with similar applications in COPD and asthma.
Comparison: Tiotropium bromide monohydrate is unique due to its long duration of action and high specificity for M3 receptors in the lungs . This specificity results in more effective bronchodilation with fewer side effects compared to ipratropium bromide . Glycopyrrolate, while effective, does not offer the same duration of action as tiotropium .
Biologische Aktivität
Tiotropium bromide hydrate (TBH) is a long-acting muscarinic antagonist (LAMA) primarily used in the management of chronic obstructive pulmonary disease (COPD). Its biological activity encompasses various mechanisms, including bronchodilation, anti-inflammatory effects, and modulation of matrix metalloproteinase (MMP) production. This article reviews the biological activity of TBH, supported by relevant case studies, research findings, and data tables.
Muscarinic Receptor Antagonism
TBH selectively antagonizes muscarinic receptors, particularly the M3 subtype, resulting in smooth muscle relaxation and bronchodilation. This action is crucial for alleviating symptoms in COPD patients by reducing airway resistance and improving airflow.
Inhibition of MMP Production
Recent studies have demonstrated that TBH inhibits the production of MMPs, particularly MMP-1 and MMP-2, from lung fibroblasts stimulated by transforming growth factor-beta (TGF-β). This inhibition is significant as MMPs play a vital role in extracellular matrix remodeling and inflammation associated with COPD.
In Vitro Studies
A study conducted on human lung fibroblasts showed that TBH at concentrations greater than 15 pg/mL significantly suppressed TGF-β-induced production of MMP-1 and MMP-2. The results indicated that TBH interferes with TGF-β signaling pathways, specifically inhibiting Smad activation and the phosphorylation of extracellular-signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) .
Table 1: Effects of TBH on MMP Production
Concentration (pg/mL) | MMP-1 Production (ng/mL) | MMP-2 Production (ng/mL) |
---|---|---|
0 | Baseline | Baseline |
5 | Not significantly changed | Not significantly changed |
15 | Significant suppression | Significant suppression |
30 | Maximum suppression | Maximum suppression |
In Vivo Studies
In an animal model, TBH demonstrated protective effects against cadmium-induced acute neutrophilic pulmonary inflammation. Rats pretreated with TBH exhibited reduced neutrophil counts and protein concentrations in bronchoalveolar lavage fluid (BALF). Histological analysis revealed decreased severity of lung injuries .
Table 2: Effects of TBH on Inflammatory Markers in Rats
Treatment Group | Total Cell Count in BALF | Neutrophil Count in BALF | Severity of Lung Injury |
---|---|---|---|
Control | High | High | Severe |
Tiotropium (70 µg) | Moderate | Moderate | Moderate |
Tiotropium + Budesonide (350 µg + 250 µg) | Low | Low | Mild |
Clinical Implications
The clinical significance of TBH extends beyond its bronchodilator effects. The reduction in MMP production suggests potential benefits in preventing airway remodeling and inflammation associated with COPD. Long-term use of TBH has been linked to improved health-related quality of life and reduced exacerbation rates in COPD patients .
Case Studies
Several clinical trials have highlighted the efficacy of TBH in managing COPD:
- Efficacy Trial : A study comparing TBH to placebo reported a significant reduction in COPD exacerbation rates with a relative risk reduction of 22% for the 5 µg dose and 27% for the 10 µg dose .
- Safety Profile : Adverse events related to anticholinergic effects were monitored, showing a balanced occurrence across treatment groups without significant differences between TBH and placebo .
Eigenschaften
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH.H2O/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H;1H2/q+1;;/p-1/t11?,12-,13+,16-,17+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLXPRBEAHBZTK-KFEMZTBUSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904820 | |
Record name | Tiotropium bromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139404-48-1, 411207-31-3 | |
Record name | Tiotropium bromide hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139404481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0411207313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,4S,5S,7s)-7-({hydroxy[di(thiophen-2-yl)]acetyl}oxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1R,2R,4S,5S,7s)-7-[(2-Hydroxy-2,2-dithiophen-2-ylacetyl)-oxy]-9,9- dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane bromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOTROPIUM BROMIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L64SXO195N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tiotropium bromide monohydrate interact with its target and what are the downstream effects?
A1: Tiotropium bromide monohydrate acts as a long-acting muscarinic antagonist, primarily targeting the M3 muscarinic receptors found in the bronchial smooth muscles. [] By blocking the binding of acetylcholine to these receptors, Tiotropium bromide monohydrate inhibits bronchoconstriction, leading to bronchodilation. [] This results in improved airflow and reduced symptoms in patients with chronic obstructive pulmonary disease (COPD). [, ]
Q2: What is the molecular formula and weight of Tiotropium bromide monohydrate?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention that Tiotropium bromide can exist in different crystalline modifications, including a monohydrate form. [] A search of publicly available chemical databases would provide the exact molecular formula and weight.
Q3: What is known about the stability of Tiotropium bromide monohydrate in pressurized metered-dose inhalers (pMDIs)?
A3: Research suggests that Tiotropium bromide has low solubility in hydrofluoroalkane (HFA) propellants commonly used in pMDIs. [] The addition of secondary particulates, such as L-leucine or lactose, can improve the aerosol characteristics and through-life performance of Tiotropium bromide in pMDI formulations. []
Q4: What are the advantages of the Respimat Soft Mist Inhaler (SMI) for delivering Tiotropium bromide compared to traditional pMDIs?
A5: The Respimat SMI is a propellant-free inhaler that generates a fine aerosol mist, potentially leading to improved lung deposition compared to some pMDIs. [, , ] Studies using the Anderson Cascade Impactor indicate a high percentage of inhaled Tiotropium bromide reaching the lungs with the Respimat SMI. []
Q5: How does the addition of a facemask affect drug delivery with the Respimat SMI?
A6: In vitro studies using an 8-stage Andersen cascade impactor reveal that while the addition of a facemask with an ODAPT adapter to the Respimat SMI can lead to some drug loss within the add-ons, the fine particle fraction remains comparable to that without the add-ons. []
Q6: What is the clinical efficacy of Tiotropium bromide in treating COPD patients with different disease severity?
A7: Clinical trials, including the RUSSE study, demonstrate that Tiotropium bromide provides significant improvements in lung function parameters like FEV1 and FVC in COPD patients across all severities. [] This indicates the efficacy of Tiotropium bromide in managing COPD regardless of disease progression.
Q7: Has the combination of Tiotropium bromide with other COPD medications been investigated?
A8: Several studies have explored the effects of combining Tiotropium bromide with other COPD treatments. For example, combining Tiotropium bromide with Salmeterol/Fluticasone Propionate has been shown to improve lung function, inspiratory capacity, and blood gas indices in COPD patients, leading to better quality of life. []
Q8: Are there any studies examining the long-term effects of Tiotropium bromide treatment in COPD patients?
A9: A long-term (9 months) study on patients with stage II and III COPD revealed that treatment with Tiotropium bromide led to improvement in clinical symptoms, lung function, arterial oxygen saturation, and exercise capacity. [] These findings highlight the potential benefits of long-term Tiotropium bromide use in managing COPD.
Q9: Is Tiotropium bromide considered a cost-effective treatment option for COPD?
A11: Pharmacoeconomic analyses suggest that Tiotropium bromide treatment for COPD, even from the early stages (GOLD II), offers good value for money. [] While the initial cost of Tiotropium bromide might be higher than some alternatives, its long-term benefits in terms of improved quality of life, reduced exacerbations, and lower hospitalization rates can contribute to overall cost savings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.